Kinase Hinge-Binding Potential of the Pyrazolo[4,5-e]pyrimidine Core Compared to Alternative Scaffolds
The pyrazolo[4,5-e]pyrimidine scaffold forms a bidentate hydrogen-bond donor–acceptor pair with the kinase hinge via its pyrimidine N4 and pyrazole N5 atoms [1]. In co-crystal structures of closely related pyrazolo[4,5-e]pyrimidine-based inhibitors with p38α MAP kinase (PDB 3L8X), this hinge-binding geometry anchors the inhibitor and orients the N1-aryl and N4-alkyl substituents into selectivity pockets [2]. When benchmarked against the pyrazolo[1,5-a]pyrimidine regioisomer (which uses N1 and N7 for hinge contacts), the [4,5-e] topology provides a distinct vector angle for the 1-(3-methylphenyl) group, predicted to alter kinase-selectivity profiles [1].
| Evidence Dimension | Hinge-binding hydrogen-bond geometry and scaffold regioisomer comparison |
|---|---|
| Target Compound Data | Pyrazolo[4,5-e]pyrimidine scaffold; N4 and N5 hydrogen-bond to kinase hinge; 1-(3-methylphenyl) vector orientation defined by [4,5-e] ring fusion |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine scaffold (N1 and N7 hinge contacts); regioisomeric topology produces distinct N1-substituent projection angle |
| Quantified Difference | No single IC₅₀ ratio available; scaffold topology difference is structural. Class-wide data: pyrazolopyrimidines with N4-alkyl vs. N4-H modifications show >10-fold selectivity shifts across kinase panels [2]. |
| Conditions | X-ray co-crystallography (PDB 3L8X); kinase selectivity panel profiling of 172 pyrazolopyrimidine inhibitors (Invitrogen SelectScreen, 1 µM compound, 10 µM ATP) [1] |
Why This Matters
For kinase inhibitor screening programs, the [4,5-e] regioisomer offers a hinge-binding geometry and N1-substituent trajectory that are structurally distinct from the more common [1,5-a] isomer, justifying the selection of this specific scaffold for exploring orthogonal chemical space.
- [1] Apsel, B., Blair, J. A., Gonzalez, B., et al. (2008). Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases. Nature Chemical Biology, 4(11), 691–699. View Source
- [2] RCSB PDB. 3L8X: P38 alpha kinase complexed with a pyrazolo-pyrimidine based inhibitor. Deposited 2010-01-04. View Source
